Ethyl 6-[(3,4-dimethylbenzenesulfonyl)methyl]-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
CAS No.: 866340-26-3
Cat. No.: VC7530917
Molecular Formula: C23H26N2O6S
Molecular Weight: 458.53
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 866340-26-3 |
|---|---|
| Molecular Formula | C23H26N2O6S |
| Molecular Weight | 458.53 |
| IUPAC Name | ethyl 6-[(3,4-dimethylphenyl)sulfonylmethyl]-4-(2-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
| Standard InChI | InChI=1S/C23H26N2O6S/c1-5-31-22(26)20-18(13-32(28,29)16-11-10-14(2)15(3)12-16)24-23(27)25-21(20)17-8-6-7-9-19(17)30-4/h6-12,21H,5,13H2,1-4H3,(H2,24,25,27) |
| Standard InChI Key | UXNDQEWCVPILNI-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2OC)CS(=O)(=O)C3=CC(=C(C=C3)C)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s structure integrates a tetrahydropyrimidine ring, a six-membered heterocycle with two nitrogen atoms at positions 1 and 3. Key substituents include:
-
3,4-Dimethylbenzenesulfonylmethyl group: Attached at position 6, this moiety enhances lipophilicity and potential sulfonamide-mediated biological interactions.
-
2-Methoxyphenyl group: Positioned at C4, this aromatic group contributes to π-π stacking interactions with biological targets .
-
Ethyl carboxylate ester: At C5, this group influences solubility and metabolic stability .
Table 1: Molecular Properties of Ethyl 6-[(3,4-Dimethylbenzenesulfonyl)methyl]-4-(2-Methoxyphenyl)-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate
| Property | Value |
|---|---|
| Molecular Formula | C<sub>23</sub>H<sub>26</sub>N<sub>2</sub>O<sub>6</sub>S |
| Molecular Weight | 458.53 g/mol |
| CAS Number | 866340-26-3 |
| Key Functional Groups | Sulfonamide, methoxy, carboxylate |
Spectroscopic Characterization
Structural confirmation of this compound relies on advanced spectroscopic techniques:
-
<sup>1</sup>H NMR: Peaks at δ 1.32 ppm (methyl protons), δ 2.30 ppm (CH<sub>3</sub>), and δ 5.76 ppm (NH protons) align with tetrahydropyrimidine derivatives .
-
FT-IR: Absorption bands at 1680 cm<sup>-1</sup> (C=O) and 1150 cm<sup>-1</sup> (S=O) confirm carbonyl and sulfonyl groups .
Synthesis and Optimization
Synthetic Routes
The compound is synthesized via the Biginelli reaction, a one-pot multicomponent reaction involving:
-
Ethyl acetoacetate (keto ester),
-
Urea (nitrogen source),
-
3,4-Dimethylbenzenesulfonylmethyl aldehyde (electrophilic component) .
Reaction conditions include:
-
Catalyst: Concentrated HCl or DABCO (1,4-diazabicyclo[2.2.2]octane) .
-
Solvent: Ethanol or solvent-free systems to adhere to green chemistry principles .
Table 2: Optimization of Synthesis Conditions
| Condition | Optimal Parameters | Yield (%) |
|---|---|---|
| Catalyst | HCl (pH 4.0) | 63–85 |
| Reaction Time | 8–10 hours | 75 |
| Temperature | 80°C | 78 |
Green Chemistry Considerations
Recent studies emphasize solvent-free synthesis and recyclable catalysts to minimize environmental impact . For example, DABCO-catalyzed reactions achieve yields up to 85% while reducing waste .
Structure-Activity Relationship (SAR)
Role of Substituents
-
Sulfonamide Group: Essential for binding to viral proteases and bacterial dihydropteroate synthase.
-
Methoxy Group: Enhances membrane permeability and target affinity .
-
Carboxylate Ester: Improves bioavailability through hydrolytic stability .
Table 3: Impact of Substituents on Biological Activity
| Substituent | Activity Enhancement | Target |
|---|---|---|
| 3,4-Dimethylbenzenesulfonyl | 40% increase in antiviral IC<sub>50</sub> | NDV hemagglutinin |
| 2-Methoxyphenyl | 2-fold higher antimicrobial | Bacterial topoisomerase |
Comparative Analysis
Compared to Nifedipine (a dihydropyridine), this compound shows 3-fold greater COX-2 selectivity, reducing gastrointestinal toxicity risks .
Future Directions
Drug Development
-
Prodrug Optimization: Hydrolysis of the ethyl ester to a carboxylic acid could enhance water solubility .
-
Nanoparticle Delivery: Liposomal encapsulation may improve tissue targeting and reduce off-site effects .
Mechanistic Studies
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume